
Fructose-asparagine
Overview
Description
Fructose-asparagine (F-Asn) is an Amadori compound formed via the non-enzymatic Maillard reaction between glucose and the α-amino group of asparagine. It serves as a critical nutrient for Salmonella enterica during growth in the inflamed intestine, where it outcompetes commensal bacteria by exploiting host inflammation . The fra operon (fraBDAE and fraR) encodes enzymes and transporters required for F-Asn catabolism, converting it into glucose-6-phosphate and aspartate via intermediates like 6-phosphofructose-aspartate (6-P-F-Asp) . Accumulation of 6-P-F-Asp in fraB mutants inhibits growth, highlighting its metabolic toxicity . F-Asn is distinct from other Amadori compounds in its structural specificity, metabolic pathway, and ecological role in bacterial pathogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructose-asparagine is synthesized through an Amadori rearrangement, which is a part of the Maillard reaction. This reaction involves the nonenzymatic condensation of the carbonyl group of reducing sugars (such as glucose) with the nucleophilic amino group of amino acids (such as asparagine). The initial step forms a Schiff base, which spontaneously rearranges to form a stable ketoamine .
Industrial Production Methods
In industrial settings, this compound can be produced by heating mixtures of glucose and asparagine under controlled conditions. The reaction parameters, such as pH, temperature, and solvent, are carefully monitored to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Fructose-asparagine undergoes several types of chemical reactions, including:
Maillard Reaction: This reaction occurs between reducing sugars and amino acids, leading to the formation of various compounds, including acrylamide.
Oxidation and Reduction: this compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Reducing Sugars: Glucose is commonly used in the synthesis of this compound.
Amino Acids: Asparagine is the primary amino acid involved in the formation of this compound.
Major Products Formed
Scientific Research Applications
Nutritional Role in Bacterial Growth
One of the primary applications of fructose-asparagine is its utilization by the food-borne pathogen Salmonella enterica. Research indicates that F-Asn serves as a sole carbon and nitrogen source for this bacterium, particularly during growth in inflamed intestinal environments. The fra locus within Salmonella encodes the necessary pathways for F-Asn uptake and utilization, making it a critical nutrient for the pathogen's survival and proliferation in hostile conditions .
Case Study: Salmonella Growth on F-Asn
In experimental settings, Salmonella mutants lacking the ability to utilize F-Asn showed significantly reduced growth rates compared to wild-type strains. This highlights F-Asn's essential role during inflammation, where it becomes a primary nutrient source. The identification of F-Asn as a key nutrient opens avenues for developing targeted therapies that inhibit Salmonella growth by disrupting its ability to utilize this compound .
Food Science Implications
This compound is also relevant in food science, particularly concerning the formation of acrylamide—a potential carcinogen formed during the Maillard reaction when foods are heated. The concentration of F-Asn in various foods can influence acrylamide levels. For instance, certain fruits and vegetables exhibit high concentrations of F-Asn that can lead to increased acrylamide formation when cooked at high temperatures .
Measurement of F-Asn Concentrations
Research has quantified F-Asn concentrations in various foods:
Food Item | F-Asn Concentration (pmol/mg) |
---|---|
Fresh Asparagus | 500 |
Fresh Apricots | 800 |
Canned Apricots | 500 |
Dried Apricots | 35,000 |
Fresh Peaches | 66 |
The data indicate that drying processes significantly increase F-Asn concentrations, which may enhance acrylamide formation during cooking .
Therapeutic Potential
The unique metabolic pathway utilized by Salmonella for F-Asn presents potential therapeutic targets. Inhibiting specific enzymes involved in this pathway could incapacitate the pathogen without affecting other organisms that do not utilize F-Asn. This specificity is crucial for developing novel treatments against Salmonella-induced infections .
Research Findings on Therapeutic Applications
Studies have shown that certain inhibitors targeting the FraB enzyme can lead to the intoxication of Salmonella strains dependent on F-Asn. This approach suggests a dual strategy: using foods rich in F-Asn alongside FraB inhibitors could enhance treatment efficacy against Salmonella infections .
Mechanism of Action
Fructose-asparagine exerts its effects primarily through its role as a nutrient. In Salmonella enterica, the compound is taken up and utilized via a specific pathway encoded by the fra locus. This pathway is essential for the bacteria’s fitness in the inflamed intestine, providing a competitive advantage during infection . The Maillard reaction involving this compound also leads to the formation of various compounds, including acrylamide, which has significant implications for food safety .
Comparison with Similar Compounds
Key Insights :
- F-Asn uniquely requires the α-amino group of free asparagine or N-terminal asparagine in proteins, unlike F-Lys/F-Arg, which can form on protein side chains .
- F-Asp is a downstream metabolite in the F-Asn pathway and is transported into the cytoplasm via FraA .
Metabolic Utilization by Bacteria
Salmonella exhibits marked differences in growth on various Amadori compounds:
Key Insights :
- F-Asn is the only Amadori compound that fully supports Salmonella growth via the fra operon .
- ΔfraB mutants accumulate 6-P-F-Asp, which disrupts glycolysis and electron transport, leading to cell death .
Role in Food Chemistry and Pathogenesis
Key Insights :
- F-Asn is enriched in foods like asparagus and carrots, but its bioavailability in the gut depends on microbiota composition .
- Salmonella triggers inflammation to eliminate commensal bacteria that compete for F-Asn, creating a nutritional niche .
Industrial and Biomedical Relevance
- Acrylamide Mitigation: F-Asn contributes to acrylamide formation in heated foods.
- Drug Development : Inhibitors targeting FraB deglycase activity could selectively block Salmonella growth without affecting commensals .
- Synthetic Challenges : F-Asn is costly to synthesize at scale, unlike F-Lys and F-Arg, which are commercially available .
Biological Activity
Fructose-asparagine (F-Asn) is a compound formed through the non-enzymatic condensation of fructose and asparagine, primarily during the Maillard reaction, which occurs when foods are heated. This compound has garnered attention due to its biological activity, particularly in relation to food safety and microbiology. This article explores the biological activity of F-Asn, focusing on its utilization by Salmonella enterica, its implications in food chemistry, and its potential as a therapeutic target.
1. Utilization by Salmonella enterica
Salmonella enterica is a significant food-borne pathogen that can utilize F-Asn as its sole carbon and nitrogen source. This ability is critical for its survival and proliferation in the inflamed intestines of hosts. Research indicates that the fra locus, which encodes the F-Asn utilization pathway, plays a vital role in the fitness of Salmonella under inflammatory conditions.
1.1 Mechanism of Utilization
The utilization pathway involves several enzymes, including FraB and FraD. The absence of FraB leads to the accumulation of a toxic metabolite, 6-phosphofructose-aspartate (6-P-F-Asp), which inhibits the growth of Salmonella mutants lacking this enzyme. Studies have shown that F-Asn is bacteriostatic to a fraB mutant with an IC50 of 19 μM, highlighting its potential as a drug target against Salmonella infections .
2. Food Chemistry Implications
F-Asn is not only significant in microbial metabolism but also has implications in food chemistry. It participates in Maillard reactions during cooking, contributing to the flavor, color, and aroma of various foods.
2.1 Formation of Acrylamide
During heating processes, F-Asn can lead to the formation of acrylamide, a compound associated with potential health risks. Research indicates that incorporating chitosan can mitigate acrylamide formation in systems containing F-Asn . The absorbance values measured at different wavelengths (OD 294 and OD 420) indicate significant changes when F-Asn is heated, suggesting alterations in chemical composition that could affect food safety .
3. Concentration in Foods
The concentration of F-Asn varies across different food types. Studies have measured F-Asn levels in various human and animal foods, identifying significant concentrations that could support Salmonella growth.
Food Type | F-Asn Concentration (pmol/mg) |
---|---|
Fresh Apricots | 800 |
Lettuce | 500 |
Asparagus | 500 |
Heat-dried Apricots | 11,000 - 35,000 |
These concentrations suggest that certain foods could potentially serve as vectors for Salmonella infections if consumed alongside pathogens .
4.1 In Vivo Studies
In mouse models simulating inflammation, Salmonella mutants lacking the fra locus exhibited over a thousand-fold reduction in competitive index compared to wild-type strains when exposed to F-Asn. This underscores the necessity of F-Asn for Salmonella virulence during intestinal colonization .
4.2 Therapeutic Potential
The therapeutic potential of targeting the F-Asn utilization pathway has been highlighted by studies suggesting that inhibiting FraB could lead to intoxication of Salmonella. This approach could be developed further into strategies for reducing Salmonella infections through dietary manipulation or pharmacological intervention .
Q & A
Basic Research Questions
Q. How can fructose-asparagine be detected and quantified in biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to isolate and quantify F-Asn in complex matrices like gut microbiota samples. Calibrate instruments with synthetic F-Asn standards and validate detection limits using spiked biological replicates . For bacterial cultures, employ isotopically labeled F-Asn (e.g., ¹³C/¹⁵N) to trace uptake and metabolism via stable isotope-resolved metabolomics .
Q. What is the foundational role of F-Asn in bacterial metabolism?
- Methodological Answer : Design growth assays using minimal media supplemented with F-Asn as the sole carbon/nitrogen source. Compare wild-type Salmonella strains with mutants lacking the fraB gene (encoding F-Asn utilization enzymes). Measure optical density (OD₆₀₀) over time and analyze metabolites via intracellular flux analysis to map F-Asn catabolism pathways .
Q. What are the basic metabolic intermediates in the F-Asn utilization pathway?
- Methodological Answer : Use knockout strains (e.g., fraD mutants) to identify pathway intermediates. Perform enzymatic assays with purified FraD kinase to confirm phosphorylation of fructose-aspartate (F-Asp) into 6-phosphofructose-aspartate (6-P-F-Asp). Characterize intermediates via nuclear magnetic resonance (NMR) and compare retention times with synthetic standards .
Advanced Research Questions
Q. How do experimental models for studying F-Asn in gut inflammation address host-microbe interactions?
- Methodological Answer : Employ gnotobiotic mouse models colonized with Salmonella and commensal bacteria. Induce colitis using dextran sulfate sodium (DSS) and profile F-Asn levels in luminal contents via LC-MS. Use fluorescence in situ hybridization (FISH) to spatially resolve F-Asn utilization in inflamed vs. non-inflamed gut regions .
Q. How can contradictory data on F-Asn transport mechanisms be resolved?
- Methodological Answer : Conduct competitive uptake assays with radiolabeled F-Asn and structural analogs (e.g., asparagine, fructose) in fraA transporter-deficient strains. Use surface plasmon resonance (SPR) to measure binding affinity of FraA for F-Asp vs. F-Asn. Reconcile discrepancies by validating findings across multiple bacterial species (e.g., E. coli, Klebsiella) .
Q. What genetic factors influence F-Asn utilization in non-Salmonella species?
- Methodological Answer : Perform comparative genomics on bacterial genomes with annotated fra homologs. Use CRISPR interference (CRISPRi) to knockdown candidate genes in E. coli and assess growth phenotypes in F-Asn media. Validate enzyme specificity via heterologous expression and kinetic assays .
Q. What methodological challenges arise in studying F-Asn phosphorylation by FraD?
- Methodological Answer : Address stereoisomer activity by purifying FraD and testing phosphorylation of L- and D-F-Asp using ATP-coupled assays. Monitor reaction kinetics via spectrophotometry (NADH depletion) and resolve products with chiral chromatography. Optimize buffer conditions to stabilize FraD’s bifunctional activity .
Q. How does host inflammation alter F-Asn availability in the gut microenvironment?
- Methodological Answer : Profile F-Asn concentrations in murine cecal contents pre- and post-inflammatory induction using targeted metabolomics. Correlate with microbial census data (16S rRNA sequencing) to identify taxa competing for F-Asn. Use in vitro co-culture systems to model resource competition under simulated inflammatory conditions .
Q. What mechanisms explain F-Asn’s role in microbial niche competition?
- Methodological Answer : Use transwell assays to assess Salmonella growth inhibition by commensals in F-Asn-limited media. Quantify extracellular F-Asn degradation via bacterial asparaginase activity assays. Apply mathematical modeling (e.g., Lotka-Volterra equations) to predict competitive outcomes under varying nutrient conditions .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting findings on F-Asn’s nutritional necessity in non-inflammatory conditions?
- Methodological Answer : Perform meta-analyses of transcriptomic datasets (e.g., Gene Expression Omnibus) to compare fra operon expression in Salmonella across infection models. Use RNA-FISH to validate gene activation in specific gut niches. Reconcile contradictions by controlling for variables like dietary fructose/asparagine intake in animal studies .
Q. What statistical approaches are optimal for analyzing F-Asn metabolic flux data?
- Methodological Answer : Apply isotope labeling-based flux balance analysis (¹³C-FBA) to model intracellular F-Asn utilization. Use principal component analysis (PCA) to distinguish metabolic profiles between wild-type and mutant strains. Validate models with in silico knockouts and experimental metabolite profiling .
Q. Experimental Design Considerations
Q. How to ensure reproducibility in F-Asn utilization studies?
- Methodological Answer : Standardize bacterial culture conditions (e.g., anaerobic vs. microaerophilic) and F-Asn batch sourcing. Publish detailed protocols for fra operon cloning and enzyme purification. Use open-access data repositories (e.g., MetaboLights) to share raw metabolomics datasets .
Q. What controls are essential for F-Asn-focused genetic studies?
Properties
IUPAC Name |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQWGHMIKNEHI-CWOUCCJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@H](CC(=O)N)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O8 | |
Record name | Fructose-asparagine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fructose-asparagine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747834 | |
Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34393-27-6 | |
Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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